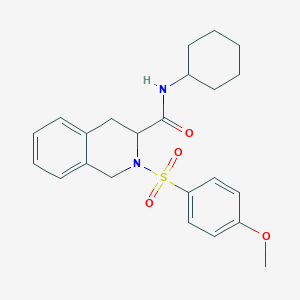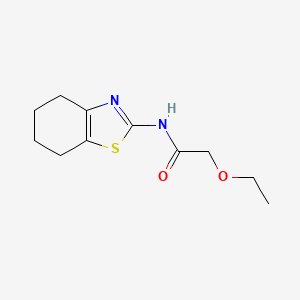
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a triazole ring, and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is often introduced via a “click” chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonylation reaction, typically using tosyl chloride (TsCl) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the tosyl group .
Wissenschaftliche Forschungsanwendungen
1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used in studies investigating the biological activity of triazole-containing molecules.
Wirkmechanismus
The mechanism of action of 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, the triazole ring can bind to metal ions or enzyme active sites, modulating their activity . The tosyl group may also play a role in enhancing the compound’s binding affinity or stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxamide share structural similarities with 1-Tosyl-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and its derivatives also share structural features.
Uniqueness
This compound is unique due to the combination of the triazole and pyrrolidine rings with a tosyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-11-4-6-12(7-5-11)23(21,22)19-8-2-3-13(19)14(20)17-18-9-15-16-10-18/h4-7,9-10,13H,2-3,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOJZSBDYNRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,3-piperidinedicarboxamide](/img/structure/B4089463.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4089465.png)
![4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4089468.png)

![N-(2-ethoxyphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4089489.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B4089499.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4089506.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4089512.png)
![7-[4-(benzyloxy)phenyl]-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4089520.png)
![N-(butan-2-yl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4089521.png)
![3,8-bis[(4-methyl-1-piperidinyl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4089525.png)
![(4-Methoxy-3-nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B4089534.png)


